molecular formula C13H8BrIN2O2S B13007803 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1638764-69-8

1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13007803
CAS No.: 1638764-69-8
M. Wt: 463.09 g/mol
InChI Key: NWHPVHNRGHYQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core fused with a benzenesulfonyl group at position 1, a bromine atom at position 6, and an iodine atom at position 2. The molecular formula is C₁₃H₉BrIN₂O₂S, with a calculated molecular weight of 463.08 g/mol.

Properties

CAS No.

1638764-69-8

Molecular Formula

C13H8BrIN2O2S

Molecular Weight

463.09 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H8BrIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

NWHPVHNRGHYQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Br

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,2-c]pyridine Scaffold Synthesis

The synthesis begins with constructing the pyrrolo[3,2-c]pyridine core, which is essential for subsequent functionalization.

  • A common approach involves starting from substituted pyridine derivatives such as 2-bromo-5-methylpyridine, which undergoes oxidation to form pyridine N-oxides using m-chloroperbenzoic acid in dichloromethane at room temperature under nitrogen atmosphere.

  • Subsequent nitration with fuming nitric acid in sulfuric acid introduces a nitro group, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form a key vinyl intermediate, which upon reduction with iron powder in acetic acid at 100 °C, cyclizes to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Introduction of the Benzenesulfonyl Group at Position 1

The benzenesulfonyl substituent is introduced via sulfonylation of the pyrrolo nitrogen.

  • The sulfonylation typically involves reacting the pyrrolo[3,2-c]pyridine core with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide in dichloromethane at 0–20 °C.

  • The reaction mixture is stirred at room temperature for about 1 hour, followed by aqueous workup and extraction with dichloromethane. Purification by silica gel chromatography (cyclohexane/ethyl acetate 7:3) yields the 1-(benzenesulfonyl)-pyrrolo[3,2-c]pyridine derivative in high yield (up to 99%).

Cross-Coupling and Functional Group Transformations

  • Suzuki cross-coupling reactions are widely used to install aryl or heteroaryl groups on the pyrrolo[3,2-c]pyridine scaffold, facilitating the introduction of the benzenesulfonyl and halogen substituents in a regioselective manner.

  • Typical conditions involve reacting bromo-substituted pyrrolo[3,2-c]pyridine intermediates with arylboronic acids in the presence of palladium catalysts and bases, followed by purification steps.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pyridine N-oxide formation 2-bromo-5-methylpyridine + m-chloroperbenzoic acid, DCM, RT, N2 atmosphere 2-bromo-5-methylpyridine 1-oxide Essential for core scaffold formation
2 Nitration Fuming HNO3 + H2SO4, low temperature 2-bromo-5-methyl-4-nitropyridine 1-oxide Introduces nitro group for further steps
3 Vinyl intermediate formation N,N-dimethylformamide dimethyl acetal, DMF Key intermediate for cyclization Precursor to pyrrolo[3,2-c]pyridine
4 Cyclization Iron powder, acetic acid, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine Core heterocycle formed
5 Sulfonylation Benzenesulfonyl chloride, NaOH, tetrabutylammonium bromide, DCM, 0–20 °C 1-(Benzenesulfonyl)-pyrrolo[3,2-c]pyridine, 99% yield High yield, mild conditions
6 Bromination Bromine or NBS, chloroform/DCM, 0 °C to RT, 10–60 min 6-bromo derivative Regioselective halogenation
7 Iodination Iodine source or Pd-catalyzed coupling, Pd catalyst, K2CO3, dioxane/water, 80 °C 2-iodo derivative Selective iodination at position 2
8 Cross-coupling Suzuki coupling with arylboronic acids, Pd catalyst, base, dioxane/water, reflux Functionalized pyrrolo[3,2-c]pyridine derivatives Enables diverse substitution patterns

Research Findings and Optimization Notes

  • The sulfonylation step benefits from phase transfer catalysis and controlled temperature to maximize yield and purity.

  • Halogenation reactions require careful control of temperature and reagent stoichiometry to avoid polyhalogenation or undesired side reactions.

  • Palladium-catalyzed cross-coupling reactions are highly effective for regioselective functionalization, with catalyst choice and solvent system (e.g., dioxane/water) critical for reaction efficiency.

  • Purification is typically achieved by silica gel chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate) or recrystallization from suitable solvents such as dichloromethane/hexane.

  • Characterization of intermediates and final products is performed using 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) under UV light.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and halogenating agents such as N-bromosuccinimide for halogenation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine can be contextualized by comparing it to related pyrrolo-pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Significance
This compound (Target Compound) Not Available C₁₃H₉BrIN₂O₂S 463.08 1-Benzenesulfonyl, 6-Br, 2-I Halogens enable cross-coupling reactions
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde 2704466-29-3 C₁₃H₈ClN₂O₃S 320.75 1-Benzenesulfonyl, 6-Cl, 2-Carbaldehyde Carbaldehyde allows further derivatization
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1227268-62-3 C₁₂H₉BrN₂O₂S 336.97 2-Br, pyrrolo[2,3-b]pyridine core Different ring fusion alters electronics
6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine 2340294-34-8 C₁₁H₁₃BrN₂ 253.15 1-Isobutyl, pyrrolo[3,2-b]pyridine core Alkyl group enhances lipophilicity
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (Base Structure) 109113-39-5 C₁₃H₁₀N₂O₂S 258.30 Unsubstituted pyrrolo[3,2-c]pyridine core Benchmark for comparing substituent effects

Structural and Electronic Differences

  • Halogen Substituents : The target compound’s bromine and iodine atoms at positions 6 and 2 increase steric hindrance and polarizability compared to smaller halogens (e.g., chlorine in 2704466-29-3). Iodine’s larger atomic radius may enhance π-stacking interactions in biological systems .
  • Functional Groups : The carbaldehyde group in 2704466-29-3 introduces a reactive site for nucleophilic additions, unlike the target compound’s inert halogens .

Notes

  • The benzenesulfonyl group’s electron-withdrawing nature may reduce the nucleophilicity of the pyrrolo-pyridine core, impacting reactivity in electrophilic substitutions.
  • Iodine’s susceptibility to photodegradation necessitates careful handling in synthetic workflows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.